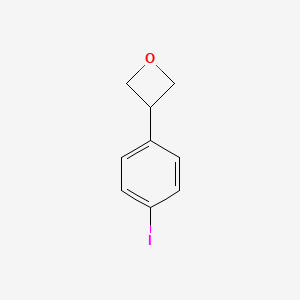
3-(4-Iodophenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodophenyl)oxetane is a chemical compound characterized by an oxetane ring substituted with a 4-iodophenyl group. Oxetanes are four-membered cyclic ethers containing one oxygen atom, and they are known for their strained ring structure, which imparts unique reactivity and stability properties. The presence of the iodophenyl group further enhances its chemical versatility, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 3-(4-Iodophenyl)oxetane can be achieved through several methods, including:
Epoxide Ring Opening: One common method involves the ring opening of epoxides with trimethyloxosulfonium ylide, followed by cyclization to form the oxetane ring. This method typically requires moderate heating and specific reaction conditions to achieve good yields.
Photochemical Reactions: Another approach involves the use of photoredox catalysts and vinyl sulfonium ions under blue LED light irradiation.
Industrial Production: Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-(4-Iodophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxetane ring can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Ring-Opening Reactions: The strained oxetane ring can be opened under acidic or basic conditions, leading to the formation of various linear or cyclic products.
Wissenschaftliche Forschungsanwendungen
3-(4-Iodophenyl)oxetane has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable building block in drug design and development.
Material Science: Oxetane-containing compounds are used in the synthesis of advanced materials, such as polymers and resins, due to their ability to undergo polymerization reactions.
Biological Studies: The compound’s reactivity and stability make it useful in studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3-(4-Iodophenyl)oxetane involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
3-(4-Iodophenyl)oxetane can be compared with other similar compounds, such as:
3-(4-Bromophenyl)oxetane: Similar in structure but with a bromine atom instead of iodine.
3-(4-Chlorophenyl)oxetane:
3-(4-Fluorophenyl)oxetane: The presence of a fluorine atom imparts unique electronic properties, making it useful in specific applications.
Each of these compounds has distinct properties and applications, highlighting the versatility and uniqueness of this compound in scientific research.
Eigenschaften
Molekularformel |
C9H9IO |
|---|---|
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
3-(4-iodophenyl)oxetane |
InChI |
InChI=1S/C9H9IO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
MLIVSOLALZGLAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
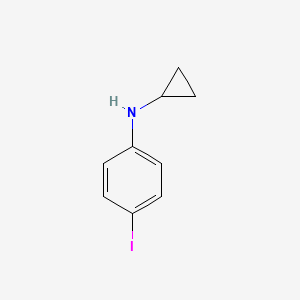
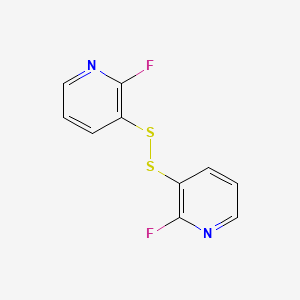

![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)

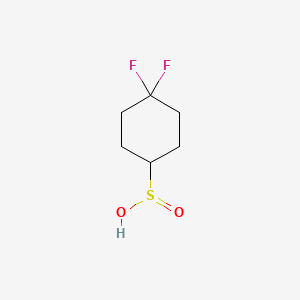
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
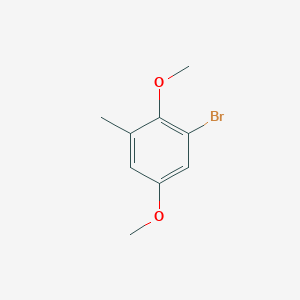


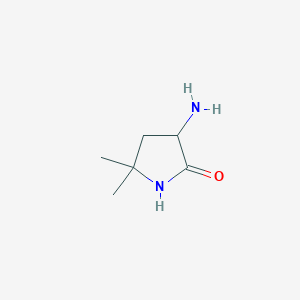
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
